Nitroso-L-citrulline
Description
Structure
3D Structure
Properties
CAS No. |
42713-66-6 |
|---|---|
Molecular Formula |
C6H12N4O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2S)-2-amino-5-[carbamoyl(nitroso)amino]pentanoic acid |
InChI |
InChI=1S/C6H12N4O4/c7-4(5(11)12)2-1-3-10(9-14)6(8)13/h4H,1-3,7H2,(H2,8,13)(H,11,12)/t4-/m0/s1 |
InChI Key |
IGVHCIMYWZQFFC-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN(C(=O)N)N=O |
Canonical SMILES |
C(CC(C(=O)O)N)CN(C(=O)N)N=O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of L Citrulline
Endogenous Synthesis of L-Citrulline
The de novo synthesis of L-citrulline primarily occurs in the enterocytes, the absorptive cells of the small intestine. mdpi.comencyclopedia.pub This makes plasma citrulline concentration a useful biomarker for intestinal function. mdpi.comaustinpublishinggroup.com
Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. wikipedia.orgresearchgate.netersnet.org This reaction, which is crucial for various physiological processes including vasodilation, also yields L-citrulline as a co-product. wikipedia.orgersnet.orgnih.gov The conversion involves the oxidation of L-arginine to N-hydroxy-L-arginine, which is then further oxidized to produce L-citrulline and nitric oxide. nih.gov This process occurs in numerous tissues throughout the body. nutranews.orgbevital.no
The three main isoforms of NOS are:
Endothelial NOS (eNOS or NOS III): Primarily found in endothelial cells, it plays a key role in regulating blood pressure. ersnet.org
Neuronal NOS (nNOS or NOS I): Found in nervous tissue, it is involved in neurotransmission. researchgate.net
Inducible NOS (iNOS or NOS II): Its expression is induced in various cells in response to immunological stimuli. oup.com
All NOS isoforms require cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) for their activity. researchgate.netnih.gov
The urea (B33335) cycle is a metabolic pathway that takes place primarily in the liver and, to a lesser extent, in the kidneys. mdpi.comnews-medical.net Its main function is to convert toxic ammonia (B1221849), a byproduct of amino acid catabolism, into urea for excretion. mdpi.comupr.edu L-citrulline is a key intermediate in this cycle. wikipedia.orgnews-medical.net
The formation of L-citrulline within the urea cycle occurs in the mitochondria of liver cells and involves the following steps:
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: Carbamoyl phosphate synthetase I (CPS I) catalyzes the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate. news-medical.netupr.edu
Citrulline Synthesis: Ornithine transcarbamoylase (OTC) then transfers the carbamoyl group from carbamoyl phosphate to ornithine, forming L-citrulline. news-medical.netupr.edu
The newly synthesized L-citrulline is then transported out of the mitochondria into the cytosol for the subsequent reactions of the urea cycle. news-medical.net
The enterocytes of the small intestine are the primary site for the de novo synthesis of L-citrulline from various dietary and systemic precursors. mdpi.comencyclopedia.pubaustinpublishinggroup.com The main precursors for intestinal L-citrulline synthesis are glutamine, proline, and ornithine. mdpi.comencyclopedia.pubaustinpublishinggroup.com
From Glutamine: Glutamine is generally considered a major precursor for intestinal L-citrulline synthesis. mdpi.comresearchgate.net It is first converted to glutamate (B1630785) by glutaminase. Glutamate is then metabolized to ornithine, which is subsequently converted to citrulline. austinpublishinggroup.com
From Proline: Proline can be converted to ornithine and then to citrulline in the enterocytes. mdpi.comresearchgate.net
From Arginine: A significant portion of dietary arginine is metabolized in the enterocytes by the enzyme arginase II to form ornithine, which can then be used for citrulline synthesis. mdpi.com
The key enzymes involved in the intestinal synthesis of L-citrulline from these precursors include glutaminase, pyrroline-5-carboxylate synthase, and ornithine aminotransferase. mdpi.comaustinpublishinggroup.com
Table 1: Key Enzymes in L-Citrulline Biosynthesis
| Enzyme | Role | Location |
|---|---|---|
| Nitric Oxide Synthases (NOS) | Converts L-arginine to L-citrulline and nitric oxide. wikipedia.orgresearchgate.net | Various tissues |
| Ornithine Transcarbamoylase (OTC) | Combines ornithine and carbamoyl phosphate to form L-citrulline. news-medical.netupr.edu | Liver mitochondria, Intestinal enterocytes |
| Pyrroline-5-Carboxylate Synthase | Involved in the conversion of glutamine to ornithine. mdpi.comaustinpublishinggroup.com | Intestinal enterocytes |
| Ornithine Aminotransferase (OAT) | Converts proline to ornithine. mdpi.comaustinpublishinggroup.com | Intestinal enterocytes |
Inter-organ Metabolism and Transport of L-Citrulline
L-citrulline synthesized in the intestine is released into the portal circulation and plays a crucial role in inter-organ amino acid exchange. mdpi.comresearchgate.net
A significant portion of the L-citrulline released from the intestine is taken up by the kidneys. mdpi.comnih.gov In the proximal tubules of the kidneys, L-citrulline is converted back into L-arginine. mdpi.comahajournals.orglsu.edu This process is essentially a reversal of the pathway seen in the intestine and involves two key enzymes:
Argininosuccinate (B1211890) Synthase (ASS): This enzyme condenses L-citrulline with aspartate to form argininosuccinate. mdpi.comahajournals.org
Argininosuccinate Lyase (ASL): This enzyme then cleaves argininosuccinate to produce L-arginine and fumarate. mdpi.comahajournals.org
This intestinal-renal axis for arginine synthesis is vital for maintaining whole-body arginine homeostasis. oup.comresearchgate.net The L-arginine produced in the kidneys is then released into the systemic circulation for use by various tissues. mdpi.com
While the liver is central to the urea cycle, it does not significantly take up circulating L-citrulline from the portal vein. mdpi.comresearchgate.net The L-citrulline involved in the hepatic urea cycle is synthesized in situ within the liver mitochondria from ornithine and carbamoyl phosphate. mdpi.comupr.edu This compartmentalization ensures that the L-citrulline released from the intestine is primarily directed towards the kidneys for L-arginine synthesis, effectively bypassing hepatic metabolism. mdpi.combevital.no However, under certain conditions, such as liver injury, the metabolism of citrulline in the liver can be altered. ukrbiochemjournal.org
L-Citrulline Exchange at the Whole-Body Level
The exchange of L-citrulline at the whole-body level is a dynamic process involving interplay between the gut, liver, and kidneys, often referred to as the intestinal-renal axis. nih.gov This system is vital for maintaining nitrogen homeostasis and regulating the availability of arginine for various physiological functions. vkm.no
Intestinal Production and Release: The small intestine is the principal site of endogenous L-citrulline production. researchgate.net Enterocytes synthesize L-citrulline from precursors like glutamine, arginine, and proline. mdpi.com Following synthesis, L-citrulline is released into the portal vein. nih.gov The rate of L-citrulline release is considered a marker of functional enterocyte mass. gastrores.org
Hepatic Bypass: A key feature of L-citrulline metabolism is its ability to bypass uptake by the liver. nih.govlsu.edu While the liver is central to the urea cycle, where L-citrulline is an intermediate, it does not significantly take up circulating L-citrulline. bevital.nonih.gov This allows L-citrulline to be available for other tissues.
Renal Uptake and Conversion: The kidneys are the primary organs responsible for clearing L-citrulline from the circulation. nih.gov Proximal tubule cells in the kidneys take up L-citrulline from the blood. nih.govlsu.edu Inside the renal cells, L-citrulline is converted to L-arginine by the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL). mdpi.comlsu.edu This newly synthesized arginine is then released back into the systemic circulation, making it available for various tissues to use in processes such as nitric oxide synthesis. nih.gov Approximately 83% of the L-citrulline released from the gut is metabolized by the kidneys. vkm.no
Tissue-Specific Utilization: Besides the kidneys, other cells and tissues can take up circulating L-citrulline and convert it to arginine for local use, particularly for nitric oxide (NO) production. researchgate.net This is important in tissues like endothelial cells, macrophages, and neural cells. researchgate.net The conversion of L-citrulline to arginine in these tissues helps to sustain NO synthesis, which is crucial for functions like vasodilation and immune response. bevital.no
The inter-organ exchange of L-citrulline ensures a continuous supply of arginine for peripheral tissues while avoiding extensive first-pass metabolism in the liver. vkm.no This makes L-citrulline an effective "masked" form of arginine for systemic delivery. bevital.no
Research Findings on L-Citrulline Exchange:
Several studies have investigated the kinetics and regulation of L-citrulline exchange. For instance, research in patients with end-stage renal disease (ESRD) has shown elevated plasma citrulline concentrations, highlighting the kidney's critical role in its clearance. researchgate.net Despite the lack of renal function in these patients, whole-body arginine turnover appears to be maintained, suggesting adaptive mechanisms in other tissues. researchgate.net
Studies in animal models have demonstrated that a reduction in renal mass leads to an increase in blood pressure, which can be prevented by L-citrulline supplementation. ahajournals.org This underscores the importance of the renal conversion of L-citrulline to arginine for maintaining normal blood pressure, likely through its role in NO production. ahajournals.org
The transport of L-citrulline across cell membranes is facilitated by various amino acid transporters. lsu.edu While a specific transporter for L-citrulline has not been identified, systems such as B0,+, L, and b0,+ have been shown to be involved in its transport in intestinal cells. researchgate.net
Below is a data table summarizing key aspects of L-citrulline exchange at the whole-body level based on research findings.
| Parameter | Finding | Source |
| Primary Production Site | Small intestine (enterocytes) | researchgate.net |
| Primary Precursors | Glutamine, Arginine, Proline | mdpi.com |
| Hepatic Metabolism | Bypasses liver uptake | nih.govlsu.edu |
| Primary Clearance Organ | Kidneys | nih.gov |
| Renal Metabolism | Converted to L-arginine | mdpi.comlsu.edu |
| Systemic Role | Acts as a precursor for systemic arginine | nih.gov |
| Plasma Concentration in ESRD | Elevated | researchgate.net |
| Effect of Reduced Renal Mass | Can lead to increased blood pressure | ahajournals.org |
| Key Transport Systems | B0,+, L, and b0,+ systems in intestinal cells | researchgate.net |
Mechanistic Roles of L Citrulline in Nitric Oxide No Signaling
The L-Arginine-Nitric Oxide-L-Citrulline Cycle
The synthesis of nitric oxide (NO), a critical signaling molecule, is intricately linked to the metabolism of the amino acids L-arginine and L-citrulline. This biochemical pathway, often referred to as the L-arginine-NO-L-citrulline cycle, is fundamental to numerous physiological processes. In this cycle, the enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to NO and L-citrulline. nih.govembopress.org L-citrulline can then be recycled back to L-arginine, thus sustaining the substrate pool for continuous NO production. nih.govmdpi.com
There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). mdpi.comnih.gov nNOS is primarily found in neuronal tissue, iNOS can be expressed in various cells in response to immunological stimuli, and eNOS is predominantly located in endothelial cells. mdpi.comnih.govnih.gov While nNOS and eNOS are constitutive and their activity is dependent on calcium levels, iNOS is calcium-independent. frontiersin.orgunimedizin-mainz.de
The regeneration of L-arginine from L-citrulline involves two cytosolic enzymes: argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). embopress.orgfrontiersin.org ASS facilitates the condensation of L-citrulline with aspartate to form argininosuccinate, which is then cleaved by ASL to yield L-arginine and fumarate. embopress.org This recycling pathway is crucial for maintaining L-arginine availability for NOS, particularly when extracellular L-arginine levels are limited. nih.gov
The enzymatic conversion of L-arginine to NO by NOS is a complex, two-step oxidation process. frontiersin.orgmdpi.com In the first step, L-arginine is hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHA). frontiersin.orgmdpi.comacs.org The second step involves the oxidation of NOHA to yield NO and L-citrulline. frontiersin.orgmdpi.com
The catalytic activity of all NOS isoforms is dependent on a variety of cofactors and prosthetic groups. These include:
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): Serves as the primary electron donor. nih.govnih.gov
FAD (Flavin Adenine Dinucleotide) and FMN (Flavin Mononucleotide): These flavins are located in the reductase domain of NOS and are essential for transferring electrons from NADPH to the heme group in the oxygenase domain. nih.govnih.gov
Heme: A prosthetic group within the oxygenase domain that binds L-arginine and is the site of the oxidation reactions. nih.govrndsystems.com
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4): An essential cofactor that plays a critical role in stabilizing the NOS enzyme and facilitating electron transfer, which is necessary for efficient NO production. nih.govmdpi.com
Calmodulin (CaM): A calcium-binding protein that is required for the activity of all NOS isoforms. rndsystems.com For eNOS and nNOS, CaM binding is triggered by an increase in intracellular calcium concentrations, whereas iNOS binds CaM with high affinity even at low calcium levels. unimedizin-mainz.derndsystems.com
The structure of NOS consists of a C-terminal reductase domain and an N-terminal oxygenase domain, connected by a calmodulin-binding region. rndsystems.com For catalytic activity, NOS must exist as a homodimer, which is essential for the transfer of electrons between the reductase domain of one monomer and the oxygenase domain of the other. nih.govsigmaaldrich.com
As mentioned, Nω-hydroxy-L-arginine (NOHA) is a well-established and crucial intermediate in the two-step synthesis of NO from L-arginine catalyzed by NOS. acs.orgnih.govrsc.org The first step of the reaction is the NADPH-dependent hydroxylation of L-arginine to form NOHA. nih.govsigmaaldrich.com In the second step, NOHA is oxidized to produce NO and L-citrulline. acs.org Studies have shown that the synthesis of one mole of NO from L-arginine requires the oxidation of approximately 1.5 moles of NADPH, whereas the synthesis from NOHA only requires about 0.5 moles of NADPH, supporting its role as an intermediate. nih.govcapes.gov.br
The potential role of nitroso-arginine as another intermediate in NO synthesis has also been explored. Some in vitro studies using microelectrode differential pulse voltammetry have suggested the formation of a nitroso-arginine species during the conversion of L-arginine to NO. nih.govresearchgate.net It has been proposed that NOHA is first converted to nitroso-arginine, which then decomposes to yield citrulline and NO. researchgate.net However, the precise identity and definitive role of nitroso-arginine as a free intermediate in the physiological enzymatic pathway remain a subject of ongoing investigation. More recent research has identified a two-enzyme pathway in the biosynthesis of the N-nitroso compound streptozocin, where a non-heme iron-dependent enzyme oxidizes a methylated arginine derivative to produce a urea (B33335) compound and NO, suggesting alternative routes for NO formation that could involve N-nitroso intermediates. acs.orgnih.gov
Regulation of NOS Activity by L-Citrulline Availability and Related Metabolites
The activity of nitric oxide synthase is not only governed by cofactor availability and isoform expression but is also intricately regulated by the availability of its substrate, L-arginine, and the presence of other related metabolites. L-citrulline plays a significant role in this regulatory network, primarily by influencing the intracellular pool of L-arginine.
Arginase is an enzyme that, like NOS, utilizes L-arginine as a substrate. It hydrolyzes L-arginine into L-ornithine and urea. nih.govahajournals.org There are two isoforms of arginase: arginase I, which is primarily cytosolic and found in the liver as part of the urea cycle, and arginase II, which is mitochondrial and has a broader tissue distribution, including blood vessels. ahajournals.org
A key aspect of NOS regulation is the competition for the common substrate, L-arginine, between NOS and arginase. nih.govplos.org Increased arginase activity can deplete the intracellular L-arginine pool, thereby limiting the substrate available for NOS and consequently reducing NO production. nih.govelsevier.es This competition is considered a significant mechanism in the pathophysiology of various cardiovascular diseases where endothelial dysfunction is observed. nih.govahajournals.org
L-citrulline can influence this competition in several ways. Firstly, by being a precursor for the endogenous synthesis of L-arginine via the ASS/ASL pathway, L-citrulline supplementation can increase the intracellular L-arginine concentration, thereby helping to overcome the substrate limitation imposed by arginase activity. nih.govmdpi.com Secondly, some studies suggest that L-citrulline may act as a natural inhibitor of arginase activity. mdpi.comresearchgate.netexamine.com For instance, research in patients with type 2 diabetes has shown that L-citrulline supplementation can reduce plasma arginase activity. ahajournals.orgresearchgate.netfrontiersin.org Similarly, in bovine aortic endothelial cells cultured in high glucose conditions, L-citrulline was found to prevent the increase in arginase activity and restore NO production. ahajournals.orgfrontiersin.org However, other studies have reported no direct effect of L-citrulline on arginase activity in human retinal microvascular endothelial cells. mdpi.com Therefore, while the indirect effect of L-citrulline via L-arginine regeneration is well-established, its direct inhibitory effect on arginase may be cell-type or condition-dependent.
Asymmetric dimethylarginine (ADMA) is an endogenous analogue of L-arginine that acts as a competitive inhibitor of all three NOS isoforms. mdpi.commdpi.comtandfonline.com ADMA is formed from the methylation of arginine residues within proteins and is released during proteolysis. mdpi.comportlandpress.com By competing with L-arginine for the active site of NOS, elevated levels of ADMA can significantly reduce NO synthesis. tandfonline.comatsjournals.org
A critical consequence of high ADMA levels or L-arginine deficiency is NOS uncoupling . nih.govresearchgate.net In an uncoupled state, the electron flow within the NOS enzyme is diverted from L-arginine oxidation to the reduction of molecular oxygen, leading to the production of superoxide (B77818) anions (O₂⁻) instead of NO. mdpi.comnih.gov This not only decreases NO bioavailability but also increases oxidative stress, as superoxide can react with any available NO to form the highly reactive and damaging molecule, peroxynitrite. frontiersin.org
L-citrulline metabolism is crucial in mitigating the negative impact of ADMA. By increasing the intracellular synthesis of L-arginine, L-citrulline supplementation can improve the L-arginine/ADMA ratio. mdpi.com A higher L-arginine/ADMA ratio can help to competitively overcome the inhibitory effect of ADMA on NOS, thereby restoring NO production and preventing or reversing NOS uncoupling. mdpi.comnih.gov Studies have shown that in the presence of ADMA, L-citrulline can rescue NO production in human bronchial epithelial cells. nih.gov Furthermore, L-citrulline can be derived from the degradation of ADMA by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes ADMA to L-citrulline and dimethylamine. d-nb.info
Direct and Indirect Mechanisms of L-Citrulline in NO Production
L-citrulline contributes to nitric oxide production through both indirect and potentially direct mechanisms.
The primary and most well-documented mechanism is indirect . L-citrulline serves as a potent endogenous precursor for L-arginine synthesis. oup.comdrugbank.com After oral supplementation, L-citrulline is efficiently absorbed and largely bypasses hepatic metabolism, making it systemically available for conversion to L-arginine in various tissues, most notably the kidneys. mdpi.commdpi.com This newly synthesized L-arginine then becomes available as a substrate for NOS, leading to increased NO production. nih.govommegaonline.org This indirect pathway is particularly important as it effectively increases the substrate pool for NOS, which can be beneficial in conditions where L-arginine availability is limited due to factors like increased arginase activity or elevated ADMA levels. mdpi.commdpi.com
Evidence for direct mechanisms of L-citrulline on NO production is less established and may be context-dependent. Some research suggests that L-citrulline might directly activate certain NOS isoforms. For example, it has been proposed that L-citrulline may directly activate inducible nitric oxide synthase (iNOS) in skeletal muscle. nih.gov Another study on rat motor nerve terminals suggested that the inhibitory effects of L-citrulline on neurotransmitter release were independent of NOS inhibition, implying a mechanism distinct from simply increasing L-arginine for NO synthesis. nih.gov However, the predominant view remains that L-citrulline's role in NO signaling is primarily as a precursor to L-arginine. drugbank.com L-citrulline can also exert antioxidant effects, which can be both NO-dependent and NO-independent, thereby protecting NO from degradation and preserving its bioavailability. nih.gov
Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function
L-citrulline administration enhances the function of endothelial nitric oxide synthase (eNOS), the enzyme primarily responsible for NO production in the vascular endothelium. pcom.edu This enhancement is crucial for maintaining vascular homeostasis, regulating blood pressure, and preventing endothelial dysfunction. mdpi.compcom.edu
A primary mechanism by which L-citrulline boosts eNOS function is by increasing the bioavailability of L-arginine. mdpi.comfrontiersin.org L-citrulline is efficiently recycled back to L-arginine within endothelial cells, a process known as the citrulline-NO cycle, which sustains the substrate supply for eNOS. researchgate.netbiologists.com This is particularly important because factors like asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS, can limit L-arginine availability.
Furthermore, L-citrulline supplementation has been shown to promote the "coupling" of eNOS. mdpi.complos.org Under certain pathological conditions, eNOS can become "uncoupled," leading to the production of superoxide radicals instead of NO. ahajournals.orgpnas.org By ensuring an adequate supply of L-arginine and the essential cofactor tetrahydrobiopterin (B1682763) (BH4), L-citrulline helps maintain the dimeric structure of eNOS, which is necessary for coupled NO synthesis. physiology.orgnih.gov Studies in hypoxic pulmonary arterial endothelial cells have demonstrated that L-citrulline increases the eNOS dimer-to-monomer ratio, indicating reduced uncoupling and enhanced NO production. plos.orgnih.gov Co-treatment with L-citrulline and folic acid, which can improve BH4 bioavailability, has been shown to have a synergistic effect on increasing eNOS coupling and NO production. nih.govnih.gov
Research has also indicated that L-citrulline treatment can increase the mRNA expression levels of eNOS in certain cell types, suggesting a role in the transcriptional regulation of the enzyme. nih.gov
Table 1: Effects of L-Citrulline on eNOS Function
| Experimental Model | Key Findings | References |
|---|---|---|
| Piglet Pulmonary Arterial Endothelial Cells (PAECs) under Hypoxia | L-citrulline treatment increased the eNOS dimer-to-monomer ratio, reduced superoxide generation, and increased NO production. | plos.org |
| Human Pulmonary Artery Endothelial Cells (PAECs) under Hypoxia | Co-treatment with L-citrulline and folic acid increased NO production and eNOS dimer-to-monomer ratios more effectively than either agent alone. | nih.gov |
| Chronically Hypoxic Newborn Piglets | Combined oral treatment with L-citrulline and a BH4 compound improved eNOS coupling and NO signaling more than either therapy alone. | physiology.org |
| Rat Brain Capillary Endothelial Cells with Glutamate (B1630785) Cytotoxicity | L-citrulline treatment increased the mRNA levels of eNOS. | nih.gov |
Modulation of Inducible Nitric Oxide Synthase (iNOS) Activity
The interaction between L-citrulline and inducible nitric oxide synthase (iNOS) is complex and appears to be context-dependent. iNOS is typically not expressed in resting cells but can be induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines, leading to the production of large amounts of NO. nih.govmdpi.com This high-output NO production is a key component of the immune response but can also contribute to tissue damage in chronic inflammatory conditions. opencardiovascularmedicinejournal.commdpi.com
Several studies have shown that L-citrulline can modulate iNOS activity and expression. In a model of glutamate cytotoxicity in brain capillary endothelial cells, L-citrulline treatment inhibited the glutamate-induced increase in iNOS mRNA expression and NO production. nih.gov Similarly, in a study on broilers under heat stress, dietary L-citrulline supplementation downregulated the hypothalamic mRNA expression of iNOS. frontiersin.org These findings suggest a potential anti-inflammatory role for L-citrulline by suppressing excessive iNOS-mediated NO production.
Conversely, other research indicates that L-citrulline can, under specific conditions, support iNOS-dependent processes. In a study on skeletal muscle cells, L-citrulline was found to protect against muscle wasting through a mechanism dependent on increased iNOS mRNA expression. plos.orgnih.gov This protective effect was linked to an increase in antioxidant gene expression. plos.org It's important to note that while iNOS mRNA was elevated, the protein levels remained low, suggesting a nuanced regulatory mechanism. nih.gov
The ability of L-citrulline to be recycled to L-arginine is also relevant for sustaining NO synthesis by iNOS, especially during prolonged inflammatory responses where L-arginine can become depleted. nih.gov However, one study in rat aortic smooth muscle cells found that L-citrulline could not sustain maximal NO production by iNOS in the absence of extracellular L-arginine, suggesting that the recycling capacity may be a rate-limiting factor in some cell types. nih.gov
Table 2: Modulation of iNOS by L-Citrulline in Different Models
| Experimental Model | Effect of L-Citrulline | Key Findings | References |
|---|---|---|---|
| Rat Brain Capillary Endothelial Cells (Glutamate Cytotoxicity) | Inhibition | Decreased iNOS mRNA expression and NO production. | nih.gov |
| Broiler Hypothalamus (Heat Stress) | Inhibition | Downregulated iNOS mRNA expression. | frontiersin.org |
| C2C12 Skeletal Muscle Myotubes (Cachectic Stimuli) | Induction | Increased iNOS mRNA expression, associated with protection from muscle wasting. | plos.orgnih.gov |
| Rat Aortic Smooth Muscle Cells (LPS/IFN-γ activation) | Limited Support | Unable to sustain maximal iNOS-mediated NO production in the absence of extracellular L-arginine. | nih.gov |
Influence on Neuronal Nitric Oxide Synthase (nNOS) Pathways
Neuronal nitric oxide synthase (nNOS) is constitutively expressed, primarily in the central and peripheral nervous systems, where it plays a role in neurotransmission, synaptic plasticity, and blood flow regulation. nih.govcaymanchem.com Similar to other NOS isoforms, nNOS catalyzes the conversion of L-arginine to NO and L-citrulline. frontiersin.org
L-citrulline influences nNOS pathways primarily by serving as a precursor for L-arginine synthesis, thereby ensuring substrate availability for nNOS activity. ucl.ac.uknih.gov The colocalization of citrulline immunoreactivity with nNOS in various brain regions suggests active NO synthesis and, consequently, the production of citrulline by this enzyme. pnas.org This indicates that the citrulline-to-arginine recycling pathway is likely active in neurons to support sustained nNOS function.
In certain pathological states, L-citrulline has shown a neuroprotective role by modulating NO signaling. For instance, in a cell line model of amyotrophic lateral sclerosis (ALS), L-citrulline was able to reverse the increased NO production caused by glutamate cytotoxicity, suggesting a regulatory effect on NOS activity. biomolther.org
However, the direct regulatory effects of L-citrulline on nNOS expression are less clear and may be minimal under certain conditions. For example, a study on C2C12 myotubes, which also express nNOS, found that L-citrulline treatment did not alter the mRNA expression of nNOS, while it significantly increased iNOS expression. nih.gov Similarly, a study in broilers under heat stress showed no significant effect of L-citrulline on hypothalamic nNOS mRNA expression. frontiersin.org
The uncoupling of nNOS, leading to superoxide production instead of NO, is also a factor in certain diseases. frontiersin.org By increasing L-arginine availability, L-citrulline may help maintain nNOS coupling and prevent oxidative stress, although this is an area that requires further investigation. mdpi.com
Table 3: L-Citrulline's Influence on nNOS Pathways
| Research Focus | Key Findings | References |
|---|---|---|
| nNOS Catalytic Activity | Citrulline immunoreactivity colocalizes with nNOS in the brain, indicating active NO synthesis. | pnas.org |
| Neuroprotection | L-citrulline can restore NO levels in models of glutamate cytotoxicity. | biomolther.orgnih.gov |
| nNOS Expression | Studies in skeletal muscle cells and broiler hypothalamus showed no significant change in nNOS mRNA expression with L-citrulline treatment. | frontiersin.orgnih.gov |
| Substrate for NO Synthesis | The recycling of L-citrulline to L-arginine is crucial for sustaining NO production in the nervous system. | ucl.ac.uknih.gov |
Specific Nitroso L Citrulline Compounds and Their Biochemical Generation
Formation of Nδ-Hydroxy-Nω-Methyl-Nω-Nitroso-Citrulline via Unique Enzymatic Pathways (e.g., SznF)
The biosynthesis of the N-nitrosourea pharmacophore found in the natural product streptozotocin (B1681764) (SZN) has been a subject of significant scientific inquiry. nih.gov A pivotal discovery in this area is the role of the metalloenzyme SznF, found in Streptomyces achromogenes. nih.govuniprot.orgqmul.ac.uk This enzyme catalyzes a complex, multi-step oxidative rearrangement of a guanidine (B92328) group to form an N-nitrosourea product, a transformation with little precedent in enzymology. nih.govresearchgate.net
The SznF enzyme is a non-heme iron-dependent oxygenase with a multidomain structure. researchgate.netbiorxiv.org It possesses two distinct active sites: a central heme-oxygenase-like (HDO) diiron domain and a C-terminal monoiron cupin domain. uniprot.orgresearchgate.netbiorxiv.org These two sites work in concert to carry out the sequential transformation of the substrate, Nω-methyl-L-arginine (L-NMA). uniprot.orgresearchgate.net
The biochemical generation of Nδ-Hydroxy-Nω-Methyl-Nω-Nitroso-Citrulline proceeds through the following sequential steps, all catalyzed by SznF:
First N-Hydroxylation: The process begins with the SznF HDO domain hydroxylating the Nδ-position of L-NMA to produce Nδ-hydroxy-Nω-methyl-L-arginine (L-HMA). nih.govuniprot.orgqmul.ac.uk This step requires Fe(II), O₂, and a reductant. nih.gov
Second N-Hydroxylation: The same HDO domain then performs a second hydroxylation, this time on the Nω' position of L-HMA, yielding Nδ,Nω'-dihydroxy-Nω-methyl-L-arginine (L-DHMA). uniprot.orgqmul.ac.ukgenome.jp A peroxo-Fe₂(III/III) intermediate is involved in both of these hydroxylation steps. researchgate.netresearchgate.net
Oxidative Rearrangement: The final step is catalyzed by the C-terminal cupin domain. researchgate.netbiorxiv.orgbiorxiv.org It facilitates an oxidative rearrangement of the dihydroxylated intermediate (L-DHMA) to form the final product, Nδ-hydroxy-Nω-methyl-Nω-nitroso-L-citrulline. uniprot.orgqmul.ac.ukbiorxiv.org This product is unstable and can degrade non-enzymatically to release nitric oxide (NO). uniprot.orgqmul.ac.ukgenome.jp
This entire enzymatic cascade is remarkable because it constructs the N-nitroso group through an intramolecular rearrangement of the guanidine side chain of L-arginine, rather than using external nitrosating agents like nitrite (B80452), which is the common mechanism for N-nitrosation in vivo. nih.gov
Table 1: Research Findings on the SznF Enzymatic Pathway
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme | SznF (Nitrosourea synthase) | nih.govuniprot.org |
| Source Organism | Streptomyces achromogenes | uniprot.orgqmul.ac.ukgenome.jp |
| Cofactors | Non-heme iron, O₂ | nih.govresearchgate.net |
| Enzyme Structure | Multidomain: N-terminal dimerization domain, central HDO diiron domain, C-terminal monoiron cupin domain. | uniprot.orgresearchgate.netbiorxiv.org |
| Substrate | Nω-methyl-L-arginine (L-NMA) | nih.govuniprot.orgqmul.ac.uk |
| Intermediate 1 | Nδ-hydroxy-Nω-methyl-L-arginine (L-HMA) | nih.govuniprot.org |
| Intermediate 2 | Nδ,Nω'-dihydroxy-Nω-methyl-L-arginine (L-DHMA) | uniprot.orgqmul.ac.uk |
| Final Product | Nδ-hydroxy-Nω-methyl-Nω-nitroso-L-citrulline | nih.govuniprot.orgqmul.ac.uk |
| Key Mechanism | Intramolecular oxidative rearrangement of the guanidine group. | nih.govgenome.jpbiorxiv.org |
Theoretical Considerations for Other Potential Nitroso-Citrulline Derivatives
While the SznF-catalyzed formation of Nδ-hydroxy-Nω-methyl-Nω-nitroso-L-citrulline is a well-defined pathway, the principles of nitrosation allow for theoretical consideration of other potential nitroso-citrulline derivatives. The chemical reactivity of the citrulline molecule suggests it could be a precursor for nitrosation under different conditions.
Studies have shown that amino acid side groups, including that of citrulline, can react with nitrosating agents to form stable nitroso-derivatives. d-nb.info The nitrosation of ureas is a known chemical reaction, and the ureido group of citrulline presents a target for such a reaction. d-nb.info
Theoretically, other nitroso-citrulline derivatives could be formed through several avenues:
Direct Chemical Nitrosation: In the presence of nitrosating agents like nitrite (NO₂⁻) under acidic conditions, or other species such as dinitrogen trioxide (N₂O₃), the amino or ureido groups of L-citrulline or its analogs could potentially be nitrosated. frontiersin.org
Alternative Enzymatic Pathways: While SznF is unique, the discovery of its N-N bond-forming capability expands the known catalytic scope of non-heme iron enzymes. nih.gov It is plausible that other, yet-to-be-discovered enzymes could catalyze the nitrosation of L-citrulline or related precursors. These could include enzymes analogous to SznF that act on different substrates, or enzymes that utilize entirely different mechanisms, perhaps resembling heme-dependent enzymes that can also catalyze N-N bond formation. nih.gov
Variations in Precursors: The SznF pathway begins with a methylated arginine derivative. nih.gov It is conceivable that enzymes with similar catalytic functions could act on non-methylated L-arginine, or other substituted arginine or citrulline precursors (e.g., homocitrulline), to generate a different spectrum of nitroso-citrulline compounds. google.com The existence of various N-nitroso compounds (NOCs) formed from different amino acid precursors highlights the potential for diversity. d-nb.info
These considerations remain largely theoretical, but they are grounded in the known reactivity of citrulline and the expanding understanding of enzymatic N-nitrosation. nih.govd-nb.info
Intramolecular Oxidative Rearrangement Mechanisms in Nitroso-Citrulline Biosynthesis
The mechanism by which SznF generates the N-nitroso group is a key feature that distinguishes it from previously known nitrosation reactions. nih.gov The process is an intramolecular oxidative rearrangement, meaning the atoms of the resulting N-nitrosourea pharmacophore are derived entirely from the substrate, Nω-methyl-L-arginine, and molecular oxygen. nih.gov This stands in stark contrast to canonical N-nitrosation pathways that rely on an external nitrosating agent like nitrite or nitric oxide. nih.govbiorxiv.org
The final, crucial step of the SznF pathway—the conversion of Nδ,Nω'-dihydroxy-Nω-methyl-L-arginine (L-DHMA) to Nδ-hydroxy-Nω-methyl-Nω-nitroso-L-citrulline—is performed by the enzyme's C-terminal monoiron cupin domain. researchgate.netbiorxiv.orgbiorxiv.org While the preceding two hydroxylations occur at the diiron HDO domain, this final rearrangement and N-N bond formation happens at a separate active site. nih.govresearchgate.net
Computational studies using density functional theory (DFT) have been employed to investigate the plausible mechanisms for this complex rearrangement. biorxiv.org These studies explore how the enzyme facilitates the cleavage of the Cε-Nω bond and the formation of the new N-N bond. biorxiv.org The proposed pathways are distinct from any known reactions catalyzed by other iron-containing enzymes. biorxiv.org The reaction involves an intricate electron shuttle between the substrate's modified guanidino group and the iron-bound oxygen, leading to the formation of the N-nitroso product and water. biorxiv.org
The discovery of this intramolecular oxidative rearrangement mechanism has significantly advanced the understanding of N-N bond formation in nature. nih.govbiorxiv.org It reveals a novel biosynthetic strategy and suggests that microbial sources may contain a diverse and previously uncharacterized reservoir of bioactive N-nitroso metabolites generated through similar pathways. nih.gov
Table 2: Compound Names Mentioned in Article
| Compound Name | Abbreviation |
|---|---|
| Nδ-Hydroxy-Nω-Methyl-Nω-Nitroso-Citrulline | - |
| Streptozotocin | SZN |
| Nω-methyl-L-arginine | L-NMA |
| Nδ-hydroxy-Nω-methyl-L-arginine | L-HMA |
| Nδ,Nω'-dihydroxy-Nω-methyl-L-arginine | L-DHMA |
| Nitric Oxide | NO |
| L-citrulline | - |
Analytical Methodologies in L Citrulline and Associated Nitroso Compound Research
Quantification of L-Citrulline in Biological Matrices (e.g., Plasma, Cell Culture Media)
Chromatographic Techniques (e.g., HPLC, UPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful and widely used techniques for the precise quantification of L-citrulline. researchgate.netresearchgate.netbevital.noresearchgate.net
HPLC methods often involve pre- or post-column derivatization of the amino acids to enhance their detection by UV or fluorescence detectors. acs.orgnih.govrsc.org For instance, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) allows for sensitive fluorescence detection. rsc.org A key challenge is to achieve good separation of structurally similar amino acids within a reasonable run time. acs.org
UPLC-MS/MS has emerged as a gold standard for its high sensitivity and specificity, allowing for the direct measurement of underivatized L-citrulline. researchgate.netbevital.no This technique separates compounds based on their physicochemical properties using a UPLC system and then identifies and quantifies them based on their unique mass-to-charge (m/z) ratios. nvkc.nlnih.gov The use of stable isotope-labeled internal standards, such as deuterated L-citrulline (e.g., L-citrulline-d4 or L-citrulline-d7), is crucial for accurate quantification, as it corrects for matrix effects and variations during sample preparation and analysis. researchgate.netnvkc.nlnih.govisotope.com This approach has been successfully validated for quantifying citrulline in plasma from various species, including humans, mice, and nonhuman primates. researchgate.net
Table 1: Comparison of Chromatographic Techniques for L-Citrulline Quantification
| Technique | Principle | Detection Method | Key Advantages | Common Internal Standards | Reported Sensitivity |
|---|---|---|---|---|---|
| HPLC | Separation based on polarity after derivatization. | UV or Fluorescence. acs.orgrsc.org | Robust and widely available. researchgate.net | Varies based on derivatization agent. | LOD: ~1 µg/ml. researchgate.net |
| UPLC-MS/MS | Separation by UPLC followed by mass-based detection. bevital.no | Tandem Mass Spectrometry (MS/MS). nih.gov | High specificity and sensitivity; no derivatization needed. researchgate.netbevital.no | Deuterated L-Citrulline (e.g., D4-CIT, D7-ADMA). nih.gov | LLOQ: ~1.0 µM in plasma. researchgate.net LOD: ~0.02 µM. researchgate.net |
Colorimetric and Spectrophotometric Assays
Colorimetric and spectrophotometric assays offer a more accessible and often higher-throughput alternative to chromatographic methods for L-citrulline quantification, although they may have limitations in specificity. researchgate.net These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the L-citrulline concentration and is measured with a spectrophotometer. cellbiolabs.comidkna.com
A common colorimetric method involves the reaction of L-citrulline with diacetyl monoxime in an acidic environment. nih.govidkna.com Enzymatic assays have also been developed, offering higher selectivity. For example, an assay can be constructed by coupling argininosuccinate (B1211890) synthetase (ASS) to a pyrophosphate detection system, where the amount of pyrophosphate produced is proportional to the L-citrulline present. jst.go.jp Another approach uses L-amino acid oxidase to detect L-amino acids. cellbiolabs.com While useful, these assays can be susceptible to interference from other substances in the biological matrix, necessitating careful sample preparation and the use of sample blanks. idkna.comjst.go.jp
Table 2: Overview of Colorimetric Assays for L-Citrulline
| Assay Type | Principle | Detection Wavelength | Key Features | Reported Sensitivity |
|---|---|---|---|---|
| Diacetyl Monoxime Method | Reaction of L-citrulline with diacetyl monoxime (DAMO) and thiosemicarbazide (B42300) (TSC) produces a red color. idkna.com | ~540 nm. idkna.com | Requires pre-treatment to reduce interference. idkna.com | Limit of sensitivity: 3.0 µM. nih.gov |
| Enzymatic Assay (ASS-coupled) | Argininosuccinate synthetase (ASS) converts L-citrulline, generating pyrophosphate (PPi), which is then measured. jst.go.jp | Varies (colorimetric, UV, or fluorescent PPi detection). jst.go.jp | High selectivity for L-citrulline; tolerant to proteins. jst.go.jp | Detection limit: ~0.4 µM. jst.go.jp |
Measurement of Nitric Oxide Metabolites (Nitrite, Nitrate) and S-Nitrosothiols
Due to the short half-life of nitric oxide (NO), its direct measurement in biological systems is challenging. frontiersin.orgmdpi.com Therefore, NO production is typically assessed by quantifying its more stable downstream metabolites: nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), collectively known as NOx. mdpi.comnih.gov Additionally, S-nitrosothiols (RSNOs), which are formed by the reaction of NO with thiol groups, are important signaling molecules and are also measured. nih.gov
Griess Method Adaptations and Electrochemical Detection
The Griess reaction is a well-established, inexpensive colorimetric method for nitrite detection. mdpi.comnih.gov The assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. mdpi.comnih.gov This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound, which is measured spectrophotometrically at around 540 nm. mdpi.comnih.govoup.com To measure total NOx, nitrate must first be reduced to nitrite, which can be achieved using enzymes like nitrate reductase or reducing metals such as cadmium. nih.govnih.gov While widely used, the Griess reaction can be prone to interference from complex biological matrices. mdpi.com
Electrochemical sensors provide a sensitive alternative for detecting NO and its metabolites. mdpi.comnih.gov These sensors typically rely on the oxidation or reduction of NO at an electrode surface, generating a current that is proportional to the NO concentration. mdpi.comresearchgate.net For nitrite and nitrate measurement, samples can be treated with a reducing agent in an acidic bath to convert them to NO gas, which is then detected by the sensor. nih.gov This approach offers high sensitivity, with detection limits in the nanomolar range. nih.govresearchgate.net Modified electrodes, such as those with copper(II) chlorophyllin, have been developed to enhance catalytic activity and allow for the collective measurement of NO, nitrite, and nitrate. researchgate.net
Chemiluminescence and Other Advanced Techniques
Chemiluminescence is considered the gold standard for quantifying NO and its metabolites due to its exceptional sensitivity and specificity. nih.govntu.edu.sgresearchgate.net This technique is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited nitrogen dioxide molecule (NO₂). mdpi.comjove.com As NO₂ decays to its ground state, it emits photons, and the light produced is directly proportional to the amount of NO. oup.commdpi.comjove.com To measure nitrite, nitrate, and RSNOs, they are first chemically reduced to NO gas in a reaction chamber before being introduced into the detector. mdpi.comntu.edu.sgjove.com Combining chemiluminescence with separation techniques like HPLC can further minimize interference from matrix components. mdpi.comnih.gov
Other advanced techniques include fluorometric methods, such as the use of 2,3-diaminonaphthalene (B165487) (DAN), which reacts with the nitrosating agent derived from acidified nitrite to form a highly fluorescent product, 2,3-naphthotriazole. nih.govnih.gov This method offers improved sensitivity over the standard Griess assay for nitrite measurement. nih.gov
Table 3: Comparison of Methods for Nitric Oxide Metabolite Measurement
| Method | Analyte(s) | Principle | Key Advantages | Detection Limit |
|---|---|---|---|---|
| Griess Reaction | Nitrite (Nitrate after reduction) | Colorimetric diazotization reaction. mdpi.comnih.gov | Inexpensive and convenient. nih.gov | ~0.5 µM. frontiersin.orgmdpi.com |
| Electrochemical Detection | NO, Nitrite, Nitrate | Oxidation/reduction of NO at an electrode surface. mdpi.comresearchgate.net | High sensitivity, potential for real-time monitoring. mdpi.comnih.gov | As low as 2 nM for NO. researchgate.net |
| Chemiluminescence | NO, Nitrite, Nitrate, RSNOs | Gas-phase reaction of NO with ozone emits light. oup.commdpi.com | Gold standard; highly sensitive and specific. nih.govntu.edu.sg | As low as 20 pM for nitrite. ntu.edu.sg |
| DAN Fluorometric Assay | Nitrite, RSNOs | Reaction with 2,3-diaminonaphthalene forms a fluorescent product. nih.gov | Higher sensitivity than Griess assay. nih.gov | ~0.02 µM for nitrite. nih.gov |
Isotope Tracing and Metabolic Flux Analysis in L-Citrulline Research
To understand the dynamic aspects of L-citrulline metabolism, including its synthesis, consumption, and inter-organ transport, researchers utilize stable isotope tracing combined with metabolic flux analysis (MFA). nih.govuclouvain.be This powerful approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites. nih.govbiorxiv.org
For example, by administering ¹³C and ¹⁵N labeled L-arginine, researchers can simultaneously quantify both carbon and nitrogen fluxes throughout the L-arginine/NO pathway. nih.govbiorxiv.org The labeling patterns of metabolites like L-citrulline are measured using mass spectrometry. nih.gov This data, along with a system-wide biochemical reaction model, is used in computational MFA to infer the rates (fluxes) of metabolic reactions. uclouvain.benih.govbiorxiv.org
This methodology provides invaluable quantitative insights into the regulation of metabolic pathways under various physiological and pathological conditions, revealing not just static concentrations but the actual flow of atoms through the network. nih.gov The combination of arteriovenous metabolite measurements with isotope tracing is particularly powerful for studying the net production and consumption of metabolites by specific organs in vivo. nih.gov
Conceptual Frameworks and Future Research Directions
The L-Arginine Paradox in Nitric Oxide Homeostasis
The synthesis of nitric oxide (NO), a critical signaling molecule in vascular regulation, is catalyzed by nitric oxide synthase (NOS) from the amino acid L-arginine. mdpi.com A perplexing observation in this biochemical pathway is the "L-arginine paradox". This paradox highlights that despite intracellular L-arginine concentrations being significantly higher than what is theoretically required to saturate NOS, supplemental L-arginine can still boost NO production. This suggests that the availability of L-arginine for NOS is regulated by more complex mechanisms than simple substrate concentration.
Several factors contribute to this paradox. One major element is the competition for L-arginine between NOS and arginase, an enzyme that metabolizes L-arginine. mdpi.com Increased arginase activity can deplete the L-arginine pool available to NOS, thereby limiting NO synthesis. mdpi.com Furthermore, conditions like endothelial dysfunction and oxidative stress can impair the conversion of L-arginine to NO. mdpi.com
The recycling of L-citrulline, a co-product of the NOS reaction, back to L-arginine is a crucial component of sustained NO production, often referred to as the citrulline-NO cycle. mdpi.comtandfonline.comresearchgate.netnih.gov This process, involving the enzymes argininosuccinate (B1211890) synthase (AS) and argininosuccinate lyase, regenerates the substrate for NOS. mdpi.com It has been demonstrated that this recycling is efficiently coupled to endothelial NO production. nih.gov
Nitroso-L-citrulline emerges as a compound of interest within this framework. While direct evidence is still developing, its role can be conceptualized as a potential alternative source or transport molecule for NO. As a stable S-nitrosothiol, it could act as a reservoir, releasing NO under specific cellular triggers. This would provide a mechanism to maintain NO homeostasis, especially when the primary L-arginine-to-NO pathway is compromised, thus offering a potential resolution to the L-arginine paradox.
Interplay with Neurotrophic Factors (e.g., BDNF) in Neural Cell Differentiation and Signaling
Brain-derived neurotrophic factor (BDNF) is a vital protein that supports neuronal survival, growth, and differentiation. wikipathways.orgmdpi.com The signaling pathways of NO and BDNF are intricately linked and can influence each other's functions within the central nervous system. researchgate.netfrontiersin.org Research indicates that BDNF can stimulate the production of NO, and conversely, NO can modulate the expression and secretion of BDNF. researchgate.netfrontiersin.orgresearchgate.net This reciprocal relationship suggests a finely tuned mechanism for controlling neuronal processes like synaptic plasticity. researchgate.netfrontiersin.org
The interaction is complex; for instance, NO can induce a rapid down-regulation of BDNF secretion in hippocampal neurons through a cGMP-dependent pathway. nih.gov However, in other contexts, such as during the differentiation of neural stem cells (NSCs), NO signaling is essential for the process to proceed, and a lack of NO can halt differentiation. nih.govresearchgate.net In such cases of insufficient NO signaling, BDNF can reverse this block, promoting neural differentiation by up-regulating the p75 neurotrophin receptor (p75NTR). nih.govresearchgate.netnih.gov This highlights a cooperative action between the NO-citrulline cycle and BDNF in maintaining normal neurodevelopment. nih.govresearchgate.netnih.gov
This compound, as a potential NO donor, could be a key player in this interplay. By providing a controlled source of NO, it could theoretically influence BDNF-mediated signaling cascades. These cascades, including the MAPK, PLCγ, and PI3K/Akt pathways, are fundamental for neuronal differentiation, survival, and synaptic function. wikipathways.orgmdpi.com Future research into how this compound specifically modulates these pathways in conjunction with BDNF could provide significant insights into neurogenesis and potential therapeutic strategies for neurodegenerative diseases.
Theoretical Models of Nitroso-Citrulline Reactivity and Biological Fate
Understanding the chemical behavior of this compound within a biological system is essential to defining its function. Theoretical and computational models offer a powerful approach to predict its reactivity and metabolic fate. These models are crucial for exploring reactions that are difficult to observe experimentally due to the transient nature of many reactive species.
Key areas of theoretical investigation for S-nitrosothiols (RSNOs) like this compound include:
Formation Mechanisms: The formation of RSNOs can occur through various pathways. While the reaction of a thiol with acidified nitrite (B80452) is a common laboratory synthesis method, it is less suitable for proteins in vivo. pdx.edu More biologically relevant mechanisms include metal-catalyzed nitrosation, where metal ions like copper facilitate the reaction between NO and a thiol. nih.gov Computational models can explore the energetics and feasibility of these different formation pathways.
S-N Bond Stability and Decomposition: The stability of the S-nitroso bond dictates the NO-releasing potential of the molecule. RSNOs can decompose to release NO through several mechanisms, including thermal and photolytic cleavage, as well as catalysis by metal ions like copper. researchgate.net Theoretical models can calculate bond dissociation energies and model the kinetics of these decomposition pathways under various physiological conditions.
Transnitrosation Reactions: A critical reaction for RSNOs is transnitrosation, the transfer of the nitroso group to another thiol. nih.gov This is a reversible reaction where a thiolate anion attacks the nitroso nitrogen. nih.gov The equilibrium of these reactions determines the distribution of S-nitrosothiols within a cell. nih.gov Computational chemistry can model the kinetics of these transfer reactions between this compound and biologically significant thiols like glutathione (B108866) or protein cysteine residues. nih.gov
These theoretical frameworks, when validated by experimental data, are invaluable for building a comprehensive picture of this compound's lifecycle and role in cellular signaling.
Emerging Roles of L-Citrulline and Related Nitroso Species in Cellular Homeostasis and Stress Responses
L-citrulline, once viewed primarily as a byproduct of NO synthesis, is now recognized for its broader roles in maintaining cellular health. austinpublishinggroup.com It is involved in nitrogen balance, protein synthesis, and protecting the gut barrier. austinpublishinggroup.com Importantly, L-citrulline demonstrates significant antioxidant and anti-inflammatory properties. consensus.appresearchgate.netnih.gov It can reduce oxidative stress by enhancing antioxidant enzyme activity and decreasing lipid peroxidation. austinpublishinggroup.comresearchgate.netnih.gov
The formation of nitroso species, such as this compound, adds another layer to the biological activity of L-citrulline, particularly in the context of cellular stress. "Nitrosative stress" is a condition resulting from an overproduction of RNS, which can lead to aberrant S-nitrosation of proteins and contribute to cellular damage. ahajournals.orgacs.org This is distinct from oxidative stress, which involves an imbalance of ROS, though the two often interact. ahajournals.org
The role of nitroso species in stress responses can be multifaceted:
Modulation of Signaling Pathways: S-nitrosation is a reversible post-translational modification, similar to phosphorylation, that can regulate protein function and signaling pathways. frontiersin.org This modification can be a physiological regulatory mechanism or, in excess, a driver of pathology. frontiersin.org L-citrulline has been shown to inhibit the activation of inflammatory pathways like NF-κB, a key regulator of the cellular stress response. nih.gov The formation of this compound could be a mechanism through which these effects are mediated.
Response to Stressors: Under conditions like heat stress, the body's NO metabolism is altered. nih.gov L-citrulline supplementation has been shown to modulate the heat shock response and influence NO regeneration, suggesting a role in thermotolerance. consensus.appnih.gov In response to cellular damage signals, L-citrulline can mitigate endoplasmic reticulum (ER) stress, a key factor in apoptosis, by downregulating stress marker proteins. researchgate.net
The dynamic interplay between L-citrulline, its nitroso derivatives, and cellular stress pathways is a promising area for future research. Understanding how this compound contributes to cellular homeostasis could provide new therapeutic avenues for conditions associated with inflammation and cellular stress.
Q & A
Q. What enzymatic pathways synthesize Nitroso-L-citrulline, and how can these reactions be replicated in vitro?
this compound is synthesized via the enzyme nitrosourea synthase (EC 1.14.13.250), which catalyzes the oxidation of Nω-methyl-L-arginine using NADH and O₂. The reaction proceeds in two steps: (1) hydroxylation of Nω-methyl-L-arginine and (2) nitroso-group transfer. To replicate this in vitro, researchers must maintain strict anaerobic conditions to avoid side reactions and monitor NADH/NAD+ ratios to ensure catalytic efficiency. Use purified enzymes or cell lysates expressing recombinant nitrosourea synthase, and validate products via HPLC-MS .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for detecting this compound due to its sensitivity and specificity. For tissue or plasma samples, pre-column derivatization with dansyl chloride improves detection limits. Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects. Avoid UV-Vis spectroscopy due to interference from other nitroso compounds .
Q. How does this compound influence nitric oxide (NO) bioavailability in endothelial cells?
this compound acts as a reservoir for NO via its role in the L-arginine-NO synthase (NOS) pathway. In human umbilical vein endothelial cells (HUVECs), it mitigates high glucose-induced oxidative stress by suppressing arginase 2 expression, thereby preserving L-arginine for NO production. Quantify NO using fluorometric probes (e.g., DAF-2AM) and validate via eNOS phosphorylation assays .
Advanced Research Questions
Q. What experimental designs address contradictions between the therapeutic potential and carcinogenic risks of this compound?
Contradiction: this compound enhances NO-dependent vasodilation but may generate carcinogenic N-nitroso compounds (NOCs) under acidic conditions. Resolution: Use dual-model systems:
- In vitro : Test therapeutic effects in HUVECs under controlled pH (7.4) and monitor NOC formation via GC-NPD (gas chromatography with nitrogen-phosphorus detection).
- In vivo : Administer this compound to dyslipidemic rodent models (e.g., ZDFM rats) and measure both vascular endpoints (SA-β-gal activity, telomerase function) and carcinogenicity biomarkers (DNA adducts via ³²P-postlabeling) .
Q. How can researchers distinguish this compound’s direct effects from its metabolic byproducts in complex systems?
Employ isotopic tracing (¹⁵N-labeled this compound) to track its metabolic fate. Combine this with siRNA knockdown of key enzymes (e.g., arginase 2) to isolate direct effects. For example, in HUVECs, ¹⁵N-labeled this compound will reveal whether observed NO increases derive from the parent compound or downstream L-citrulline metabolism .
Q. What methodologies mitigate instability challenges during this compound storage and handling?
this compound degrades under light, heat, and acidic conditions. Best practices include:
- Storing lyophilized powder at -80°C in amber vials under argon.
- Preparing fresh solutions in pH-stable buffers (e.g., PBS with 1 mM EDTA).
- Validating stability via periodic LC-MS checks and comparing against reference spectra .
Methodological Guidance
Q. How should researchers design dose-response studies for this compound in aging-related endothelial dysfunction?
- Cell models : Use HUVECs exposed to high glucose (22 mM) and treat with 50–300 μM this compound. Measure senescence markers (SA-β-gal, p16INK4a) and NO production.
- Animal models : In ZDFM rats, administer 100–500 mg/kg/day via oral gavage. Assess aortic endothelial senescence (SA-β-gal staining) and plasma NOx (nitrite/nitrate) levels. Include L-citrulline and L-arginine controls to isolate nitroso-specific effects .
Q. What statistical approaches are critical for analyzing this compound’s dual role in redox balance?
Use multivariate regression to account for confounding variables (e.g., baseline oxidative stress). For time-course data, apply mixed-effects models. Report effect sizes (Cohen’s d) for NO/ROS ratios and adjust for multiple comparisons (e.g., Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
